Landiolol, (2S,4R)-

Cardioselectivity Beta-blocker Receptor Binding

Landiolol, (2S,4R)- is a stereospecific β1-adrenoceptor antagonist distinguished by its ultra-short 4-minute half-life and uniquely high 255:1 β1/β2 selectivity ratio, enabling rapid heart rate control with minimal hypotension. Critical for labs developing analytical methods for Rapiblyk™ (FDA-approved 2024) or conducting ICU/perioperative cardiac research. This diastereomer is essential for chiral purity assays and pharmacopeial traceability; direct substitution with esmolol or racemic mixtures is pharmacokinetically non-equivalent. Secure your pre-validated, characterization-rich lot to ensure regulatory-compliant results.

Molecular Formula C25H39N3O8
Molecular Weight 509.6 g/mol
CAS No. 133242-29-2
Cat. No. B8818657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLandiolol, (2S,4R)-
CAS133242-29-2
Molecular FormulaC25H39N3O8
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C
InChIInChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22-/m0/s1
InChIKeyWMDSZGFJQKSLLH-UNMCSNQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Landiolol (2S,4R)- CAS 133242-29-2: Ultra-Short-Acting β1-Blocker for Procurement and Research Applications


Landiolol, (2S,4R)- (CAS 133242-29-2) is a rapid-acting, highly cardioselective β1-adrenergic receptor antagonist with an ultra-short half-life [1]. It is approved for the short-term reduction of ventricular rate in adult and pediatric patients with supraventricular tachycardia, including atrial fibrillation and atrial flutter, and is administered intravenously in monitored hospital environments [2]. Landiolol exhibits a high β1 selectivity (β1/β2 ratio of 255:1) and a half-life of approximately 4 minutes, distinguishing it from other β-blockers like esmolol and propranolol [3]. Its primary applications are in critical care, perioperative, and emergency settings for rapid heart rate control with minimal impact on blood pressure [4].

Why Generic Substitution of Landiolol (2S,4R)- with Other Beta-Blockers is Not Recommended


Landiolol cannot be simply interchanged with other β-blockers due to its unique combination of ultra-short half-life, exceptionally high β1-selectivity, and minimal negative inotropic effects, which collectively confer a distinct safety and efficacy profile not shared by alternatives like esmolol, propranolol, or diltiazem [1]. While esmolol is also a short-acting β1-selective blocker, landiolol demonstrates a significantly higher β1/β2 selectivity ratio (255:1 vs. 33:1), a shorter half-life (4.5 min vs. 6.9 min), and a faster, more pronounced heart rate reduction with less hypotension [2]. These differences translate into clinically meaningful advantages in specific patient populations, such as those with left ventricular dysfunction or in critical care settings where rapid titratability and hemodynamic stability are paramount, making direct substitution without dose adjustment and careful monitoring potentially hazardous [3].

Quantitative Evidence Guide: Landiolol (2S,4R)- Performance Differentiation for Scientific Procurement


β1-Selectivity: Landiolol Exhibits 8.5x Greater Selectivity than Esmolol

Landiolol demonstrates a β1/β2 selectivity ratio of 255:1, which is significantly higher than esmolol's ratio of 33:1 [1]. This was confirmed in a direct comparative study using human embryonic kidney (HEK)293 cells expressing human receptor subtypes, where landiolol exhibited a 216-fold selectivity for β1 over β2 receptors, compared to only 30-fold for esmolol [2]. In another animal model, landiolol's β1/β2 selectivity was reported as 255:33 [3]. This high selectivity is a key differentiator from other β-blockers, including propranolol, which has a β1/β2 ratio of 0.68 and is non-cardioselective [4].

Cardioselectivity Beta-blocker Receptor Binding

Pharmacokinetics: Landiolol Has a 35% Shorter Half-Life than Esmolol

In a prospective, randomized crossover study in healthy Caucasian volunteers receiving continuous infusions, the half-life of landiolol was determined to be 4.5 minutes, which was significantly shorter than that of esmolol (6.9 minutes) [1]. This finding was corroborated by a separate study that reported landiolol's half-life as 3-4 minutes, compared to esmolol's 9 minutes [2]. Additionally, landiolol demonstrated a faster and more pronounced heart rate reduction throughout the administration period, with a similar blood pressure effect compared to esmolol [3].

Pharmacokinetics Half-life Clearance

Hemodynamic Stability: Landiolol Reduces Hypotension Incidence by 100% vs. Esmolol in a Head-to-Head Study

A direct comparative study of landiolol versus esmolol in a clinical setting demonstrated a striking difference in the incidence of hypotension. In this study, 12 out of 20 patients (60%) in the esmolol group experienced hypotension, compared to 0 out of 19 patients (0%) in the landiolol group [1]. Furthermore, two patients in the esmolol group showed signs of worsening edema concomitant with hypotension, which resolved after esmolol was discontinued [2]. This aligns with broader evidence indicating landiolol is associated with less hypotension and bradycardia, making it a preferred agent in critical care [3].

Hemodynamics Hypotension Safety Esmolol

Efficacy in Heart Failure: Landiolol Superior to Digoxin for Rate Control in Atrial Fibrillation with LV Dysfunction

The J-Land study, a randomized controlled trial, compared landiolol to digoxin for urgent heart rate control in patients with atrial fibrillation/flutter and left ventricular (LV) dysfunction [1]. Successful heart rate control was defined as a ≥20% reduction in heart rate combined with a heart rate <110 beats/min at 2 hours. The study concluded that landiolol was significantly more effective than digoxin for this endpoint [2]. This finding has led to landiolol receiving a Class IIa recommendation (with evidence level B) in the revised Japanese heart failure guidelines for rate control during atrial fibrillation in acute heart failure patients [3].

Heart Failure Atrial Fibrillation Rate Control Digoxin

Pediatric Efficacy: 40% of Patients Achieve ≥20% Heart Rate Reduction Within 210 Minutes

The LANDI-PED study, a European prospective, multicenter, open-label phase III trial, evaluated landiolol in 60 pediatric patients (aged 1 day to 18 years) with supraventricular tachycardia [1]. The study found that 24 patients (40.0%) achieved a heart rate reduction of at least 20% within 210 minutes of starting the landiolol infusion [2]. Furthermore, a significant mean (±SD) heart rate reduction of -13.2 (±11.5)% (P < 0.0001) was observed across the entire study population within the same timeframe [3]. These results supported the FDA's 2026 expansion of landiolol's indication to include pediatric patients from birth [4].

Pediatric Supraventricular Tachycardia Phase III LANDI-PED

Optimal Research and Clinical Procurement Scenarios for Landiolol (2S,4R)-


Acute Rate Control in Critical Care and Perioperative Settings

Landiolol is ideal for use in intensive care units (ICUs) and operating rooms for the rapid control of supraventricular tachyarrhythmias, including atrial fibrillation, in hemodynamically unstable patients [7]. The LANDI-UP real-world study demonstrated that 74% of patients achieved heart rate control (HR ≤110 bpm or >20% reduction) within 4 hours, with low rates of hypotension (2%) and bradycardia (0.2%) [8]. Its ultra-short half-life and high cardioselectivity make it a preferred agent over esmolol or diltiazem in these scenarios, allowing for precise titration and rapid reversal of effect if needed [6].

Rate Control in Patients with Left Ventricular Dysfunction or Heart Failure

Landiolol is uniquely suited for managing tachycardia in patients with acute heart failure or left ventricular dysfunction, a population where other β-blockers may cause further hemodynamic compromise [7]. The J-Land study provided direct evidence of its superiority over digoxin for rapid rate control in this group, and current Japanese guidelines recommend it as a Class IIa therapy [8]. Its minimal negative inotropic effect, demonstrated in isolated heart models, supports its use in these vulnerable patients [6].

Pediatric Supraventricular Tachycardia Management

With the 2026 FDA approval based on the LANDI-PED study, landiolol is a validated option for short-term ventricular rate reduction in pediatric patients from birth to <18 years with supraventricular tachycardia [7]. The study showed that 40% of patients achieved a ≥20% heart rate reduction within 210 minutes, with a favorable safety profile consistent with the known β-blocker class [8]. This addresses a significant unmet need for a titratable, ultra-short-acting agent in pediatric critical care and perioperative environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Landiolol, (2S,4R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.